molecular formula C11H15BO2Si B1393582 (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid CAS No. 630127-51-4

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

Cat. No. B1393582
M. Wt: 218.13 g/mol
InChI Key: MZUXXSJYZORMJL-UHFFFAOYSA-N
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Description

“(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H15BO2Si . It is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of “(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid” consists of a phenyl ring (C6H5-) attached to a boronic acid group (B(OH)2) and a trimethylsilyl ethynyl group (C≡C-Si(CH3)3) . The molecular weight of the compound is 218.13 g/mol .


Physical And Chemical Properties Analysis

“(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 218.13 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Catalysis and Synthesis

(Ke Wang, Yanhui Lu, & K. Ishihara, 2018) explored the use of a related boronic acid, 2,4-bis(trifluoromethyl)phenylboronic acid, as a catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst showed effectiveness in α-dipeptide synthesis, indicating the potential utility of similar boronic acids in peptide synthesis.

Structural Studies and Synthetic Intermediates

(R. Zhang et al., 2017) investigated derivatives of boronic acids, highlighting their role as synthetic intermediates in creating multifunctional compounds. The study included structural analysis of these compounds, suggesting their application in various fields, including medicine and agriculture.

Glucose Sensing Materials

(Sasmita Das et al., 2003) synthesized a derivative of boronic acid for constructing glucose sensing materials. The derivative's ability to operate at physiological pH of bodily fluids makes it significant for medical applications, particularly in diabetes management.

Optical Modulation and Sensing Applications

(B. Mu et al., 2012) demonstrated the use of phenyl boronic acids in optical modulation. They showed its potential in saccharide recognition, which can be beneficial in biological labelling and sensor development.

Polymeric Lewis Acids

(Yang Qin et al., 2002) described the synthesis of boron-containing polymeric Lewis acids through borylation of silylated polymers. These polymeric Lewis acids have potential applications in nucleophilic reactions and as precursors for various polymers.

Diels-Alder Reactions

(D. A. Singleton & S.‐W. Leung, 1992) studied the Diels-Alder reactions of [(Trimethylsilyl)ethynyl]-9-BBN, a compound similar to the one , which can be a versatile dienophile in organic synthesis.

Biomedical Applications

(J. Cambre & B. Sumerlin, 2011) highlighted the value of boronic acid-containing polymers in various biomedical applications such as treatment of diseases like HIV and cancer. They emphasize the unique reactivity and responsive nature of these polymers.

Safety And Hazards

“(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . The compound is classified under GHS07, and the associated hazard statements are H302, H315, H319, and H335 .

properties

IUPAC Name

[4-(2-trimethylsilylethynyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUXXSJYZORMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C#C[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675350
Record name {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

CAS RN

630127-51-4
Record name {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Moylan, L Rogers, YM Shaker… - European Journal of …, 2016 - Wiley Online Library
Rational building strategies and appropriate synthons have been developed for the use of triptycene as a rigid presenting scaffold. Palladium‐catalyzed cross‐coupling reactions, such …
C Moylan, L Rogers, YM Shaker, M Davis, HG Eckhardt… - tara.tcd.ie
Rational building strategies and appropriate synthons have been developed for the use of triptycene as a rigid presenting scaffold. Palladium catalyzed cross-coupling reactions such as…
Number of citations: 0 www.tara.tcd.ie
C Moylan, AMK Sweed, YM Shaker, EM Scanlan… - Tetrahedron, 2015 - Elsevier
Herein, we report synthetic strategies towards a library of amphiphilic tetraphenyl porphyrins anchored to synthetic saccharides and lipid modalities. The carbohydrates and lipid …
Number of citations: 25 www.sciencedirect.com
L Rogers, E Burke-Murphy, C Moylan, AMK Sweed… - researchgate.net
Due to the ongoing development of clinical photodynamic therapy, the search continues for optimized photosensitizers (PSs) that can overcome some of the side effects associated with …
Number of citations: 0 www.researchgate.net

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